molecular formula C24H24N2O2 B5230770 N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5230770
M. Wt: 372.5 g/mol
InChI Key: OIINKGVXVWZFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide, also known as ECA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide is not yet fully understood. However, studies have suggested that N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide may exert its anticancer effects by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experimental setups.

Future Directions

There are several potential future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide. One area of interest is in the development of new organic electronic devices that incorporate N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide as a hole-transport material. Another potential direction is in the study of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide as a potential therapeutic agent for other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide in various fields and to explore new applications for this promising compound.

Synthesis Methods

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 9-ethylcarbazole with 4-ethylphenol, followed by the addition of acetyl chloride. The resulting product is then purified using chromatography to obtain N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide in its pure form.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of organic electronics, where N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide has been shown to have excellent charge-transport properties and can be used as a hole-transport material in organic light-emitting diodes (OLEDs).
In addition to its application in organic electronics, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide has also been studied for its potential use as an anticancer agent. Studies have shown that N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-3-17-9-12-19(13-10-17)28-16-24(27)25-18-11-14-23-21(15-18)20-7-5-6-8-22(20)26(23)4-2/h5-15H,3-4,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIINKGVXVWZFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide

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